6-morpholino-5-nitropyrimidin-4-amine
CAS No.: 24957-88-8
Cat. No.: VC8443616
Molecular Formula: C8H11N5O3
Molecular Weight: 225.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 24957-88-8 |
---|---|
Molecular Formula | C8H11N5O3 |
Molecular Weight | 225.2 g/mol |
IUPAC Name | 6-morpholin-4-yl-5-nitropyrimidin-4-amine |
Standard InChI | InChI=1S/C8H11N5O3/c9-7-6(13(14)15)8(11-5-10-7)12-1-3-16-4-2-12/h5H,1-4H2,(H2,9,10,11) |
Standard InChI Key | SWKWFVUPJOATMR-UHFFFAOYSA-N |
SMILES | C1COCCN1C2=NC=NC(=C2[N+](=O)[O-])N |
Canonical SMILES | C1COCCN1C2=NC=NC(=C2[N+](=O)[O-])N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
6-Morpholino-5-nitropyrimidin-4-amine belongs to the pyrimidine family, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. Key substituents include:
-
Morpholine group: A six-membered ring containing one oxygen and one nitrogen atom, attached at the 6-position. This group enhances solubility and influences electronic properties.
-
Nitro group (-NO₂): Located at the 5-position, this electron-withdrawing group impacts reactivity and stability.
-
Amino group (-NH₂): Positioned at the 4-position, this group participates in hydrogen bonding and serves as a site for further functionalization.
The absence of a chlorine atom at the 2-position distinguishes this compound from its well-studied analog, 2-chloro-6-morpholino-5-nitropyrimidin-4-amine .
Physicochemical Properties
While experimental data specific to 6-morpholino-5-nitropyrimidin-4-amine is scarce, properties can be extrapolated from its chlorinated analog (C₈H₁₀ClN₅O₃) :
Property | Value (Chlorinated Analog) | Inferred Value for Target Compound |
---|---|---|
Molecular Weight | 259.65 g/mol | ~244.2 g/mol (excluding Cl) |
Density | 1.571 g/cm³ | Similar range |
Boiling Point | 568.4°C | Slightly lower |
Flash Point | 297.5°C | Comparable |
Polar Surface Area | 110 Ų | Similar |
The removal of chlorine likely reduces molecular weight and slightly decreases hydrophobicity.
Synthesis and Production Pathways
Laboratory-Scale Synthesis
The synthesis of 6-morpholino-5-nitropyrimidin-4-amine would likely follow routes analogous to its chlorinated counterpart, with modifications to omit the chlorination step. A plausible pathway involves:
-
Pyrimidine Ring Formation: Condensation of urea derivatives with β-diketones or β-ketoesters to construct the pyrimidine core.
-
Nitration: Introduction of the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures.
-
Morpholine Substitution: Nucleophilic aromatic substitution (SNAr) at the 6-position using morpholine in polar aprotic solvents (e.g., DMF, DMSO) with a base (e.g., K₂CO₃).
Key challenges include regioselective nitration and avoiding over-substitution.
Industrial Production Considerations
Scale-up would require optimization for:
-
Continuous Flow Reactors: To enhance heat transfer during exothermic nitration steps.
-
Catalytic Systems: Potential use of phase-transfer catalysts to improve morpholine substitution efficiency.
-
Purification Techniques: Chromatography or recrystallization to isolate the desired isomer from potential byproducts.
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The amino group at position 4 and potential leaving groups (if present) enable diverse substitutions:
-
Acylation: Reaction with acid chlorides to form amide derivatives.
-
Alkylation: Formation of secondary amines using alkyl halides.
Reduction Reactions
The nitro group (-NO₂) can be reduced to an amine (-NH₂) using:
-
Catalytic Hydrogenation: H₂ gas with palladium on carbon (Pd/C) at moderate pressures.
-
Chemical Reduction: Fe/HCl or SnCl₂ in acidic media.
This transformation could yield 5-amino-6-morpholinopyrimidin-4-amine, a potential intermediate for pharmaceutical applications.
Cycloaddition and Heterocycle Formation
The electron-deficient pyrimidine ring may participate in:
-
Diels-Alder Reactions: With conjugated dienes to form polycyclic compounds.
-
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) if appropriate functional groups are introduced.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume